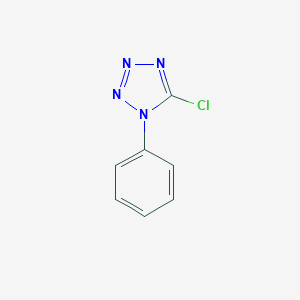

5-Chloro-1-phenyl-1H-tetrazole

Übersicht

Beschreibung

5-Chloro-1-phenyl-1H-tetrazole is a light yellow to beige crystalline powder . It is used as a reactant in the preparation of biaryls via phosphine-catalyzed Suzuki-Miyaura coupling of aryl halides with arylboronic acids . It also reacts with 2-hydroxyacetophenone to yield 1-phenyl-1H-tetrazol-5-oxy linked compound .

Synthesis Analysis

5-Chloro-1-phenyl-1H-tetrazole was used as the reagent during the synthesis of a new glycosyl donor possessing an anomeric O-(1-phenyltetrazol-5-yl) group . The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc., with good to excellent yields .Molecular Structure Analysis

The molecular structure of 5-Chloro-1-phenyl-1H-tetrazole is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

5-Chloro-1-phenyl-1H-tetrazole undergoes associative electron attachment to form the parent anion and dissociative electron attachment to form Cl−, CN2Cl−, [M–N2–Cl]−, and [M–HCl]− .Physical And Chemical Properties Analysis

5-Chloro-1-phenyl-1H-tetrazole is a solid with a melting point of 120-123°C . It is soluble in dichloromethane .Wissenschaftliche Forschungsanwendungen

Synthesis of Glycosyl Donor

5-Chloro-1-phenyl-1H-tetrazole has been used as a reagent in the synthesis of a new glycosyl donor possessing an anomeric O - (1-phenyltetrazol-5-yl) group . This application is significant in the field of carbohydrate chemistry, where glycosyl donors are essential for the synthesis of complex carbohydrates and glycoconjugates.

Formation of Tetrazol-5-oxy Linked Compounds

This compound reacts with 2-hydroxyacetophenone to yield a 1-phenyl-1H-tetrazol-5-oxy linked compound . This reaction could be useful in the synthesis of various organic compounds, potentially expanding the scope of tetrazole chemistry.

Click Chemistry

Tetrazoles, including 5-Chloro-1-phenyl-1H-tetrazole, play a very important role in click chemistry . Click chemistry is a modular synthetic strategy that utilizes the most practical and reliable chemical transformations. Its applications are found in a wide range of fields, including drug discovery, materials science, and bioconjugation.

Biological Activity

Tetrazoles and their derivatives have shown a wide range of biological activities . Therefore, 5-Chloro-1-phenyl-1H-tetrazole could potentially be used in the development of new pharmaceuticals.

Inhibitor of Aluminum Corrosion

1-Phenyl-1H-tetrazole-5-thiol, a derivative of 1-Phenyl-1H-tetrazole, has been found to be an effective inhibitor of aluminum corrosion . This suggests that 5-Chloro-1-phenyl-1H-tetrazole could also have potential applications in materials science and engineering.

Synthesis of Oxacyclic Building Blocks

1-Phenyl-1H-tetrazole-5-thiol has been used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions . This indicates that 5-Chloro-1-phenyl-1H-tetrazole could also be used in similar synthetic strategies.

Zukünftige Richtungen

The inhibitive effect of 5-Chloro-1-phenyl-1H-tetrazole against copper-alloy corrosion in NaCl 3 wt% has been probed and compared with the performance of the most used and toxic 1H-Benzotriazole (BTA). The reported experimental tests suggest 5-Chloro-1-phenyl-1H-tetrazole as a promising candidate for replacing toxic BTA in the prevention of bronze archaeological and artistic objects corrosion .

Wirkmechanismus

Target of Action

5-Chloro-1-phenyl-1H-tetrazole is a derivative of tetrazole, a class of compounds known for their wide range of biological activities .

Mode of Action

Tetrazoles are known to undergo reactions with various biological targets, leading to changes in cellular processes . For instance, 5-Phenyltetrazole, a related compound, reacts with acidic anhydride to produce 5-phenyl 1-acetyl tetrazole .

Biochemical Pathways

It’s worth noting that tetrazoles and their derivatives can influence a variety of biochemical pathways due to their broad biological activity .

Pharmacokinetics

The compound’s solubility in dichloromethane suggests that it may have good absorption and distribution characteristics. The compound’s molecular weight (180.59 g/mol ) is within the range generally favorable for oral bioavailability.

Result of Action

Tetrazoles and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Chloro-1-phenyl-1H-tetrazole. For instance, the compound’s reactivity may be influenced by the structure of the molecule . Additionally, safety data suggests that dust formation should be avoided and exposure to vapors, mist, or gas should be minimized .

Eigenschaften

IUPAC Name |

5-chloro-1-phenyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-7-9-10-11-12(7)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHELIGKVOGTMGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065730 | |

| Record name | 1H-Tetrazole, 5-chloro-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-phenyl-1H-tetrazole | |

CAS RN |

14210-25-4 | |

| Record name | 5-Chloro-1-phenyl-1H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14210-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Tetrazole, 5-chloro-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014210254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Tetrazole, 5-chloro-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Tetrazole, 5-chloro-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-phenyl-1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of the molecular structure of 5-Chloro-1-phenyl-1H-tetrazole in its electron attachment behavior?

A: Studies using a trochoidal electron monochromator quadrupole mass spectrometer revealed that the electron-induced reactivity of 5-Chloro-1-phenyl-1H-tetrazole differs significantly from its isomer, 5-(4-chlorophenyl)-1H-tetrazole []. While both molecules contain a tetrazole ring susceptible to electron-induced ring opening, this process was only observed for 5-Chloro-1-phenyl-1H-tetrazole []. This suggests that the position of the chlorine atom and the phenyl ring directly influences the electron attachment process and subsequent fragmentation pathways.

Q2: How is 5-Chloro-1-phenyl-1H-tetrazole typically synthesized?

A: 5-Chloro-1-phenyl-1H-tetrazole can be synthesized efficiently and safely through the reaction of phenyldichloroisocyanide with sodium azide in the presence of a phase transfer agent []. This method offers high yields, approaching 100%, making it a practical approach for the preparation of this compound [].

Q3: What are the applications of 5-Chloro-1-phenyl-1H-tetrazole in carbohydrate chemistry?

A: 5-Chloro-1-phenyl-1H-tetrazole is a valuable reagent for synthesizing O-(1-phenyl-1H-tetrazol-5-yl) glycosides, which serve as versatile glycosyl donors []. These glycosides can be prepared by reacting hemiacetals with 5-Chloro-1-phenyl-1H-tetrazole in the presence of tetrabutylammonium fluoride []. The resulting glycosyl donors readily react with hydrogen fluoride-pyridine complex to provide glycosyl fluorides in good yields, offering an efficient route to these important building blocks in carbohydrate synthesis [].

Q4: Has the crystal structure of 5-Chloro-1-phenyl-1H-tetrazole been determined?

A: Yes, the crystal structure of 5-Chloro-1-phenyl-1H-tetrazole has been determined [, ]. The compound crystallizes in the monoclinic space group P21/c with the tetrazole and phenyl rings showing a dihedral angle of 64.5° [].

Q5: Beyond carbohydrate chemistry, are there other applications of 5-Chloro-1-phenyl-1H-tetrazole?

A: Research indicates that 5-Chloro-1-phenyl-1H-tetrazole can be employed to protect phenolic OH groups in lignin model compounds, potentially addressing the photo-induced yellowing of mechanical wood pulps and papers []. The resulting tetrazole ethers showed enhanced stability towards hydrolysis compared to alkyl ethers [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione](/img/structure/B81005.png)